1-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride
Description
Historical Evolution of Aminoindane Research
The exploration of aminoindane derivatives began in the mid-20th century with the development of anti-Parkinsonian agents such as rasagiline, a selective monoamine oxidase-B inhibitor. Early studies focused on the neuroprotective properties of aminoindanes, driven by their structural resemblance to endogenous neurotransmitters like dopamine and serotonin. The discovery that aminoindanes could modulate neurotransmitter systems catalyzed interest in their synthetic analogs.
By the 1990s, aminoindanes gained prominence in antiviral research, particularly as precursors to protease inhibitors like indinavir, which revolutionized HIV treatment. The rigid indane core, coupled with functional groups such as carboxylic acids, allowed for precise stereochemical control, enabling targeted interactions with viral enzymes. This period marked a shift from purely neurological applications to broader therapeutic areas, including immunology and oncology.
Academic Significance of Indane-Based Carboxylic Acid Derivatives
Indane-based carboxylic acid derivatives are prized for their unique physicochemical properties:
These attributes have led to their incorporation into clinical agents such as sulindac (an anti-inflammatory) and donepezil (an acetylcholinesterase inhibitor). The carboxylic acid group in this compound further allows for salt formation, improving pharmacokinetic profiles.
Research Trajectory and Contemporary Academic Focus
Current research emphasizes the compound’s role in targeting enzymatic pathways. For example, indane derivatives like AQX-1125, a SHIP1 agonist, have shown promise in modulating phosphatidylinositol signaling for inflammatory bowel disease. Recent preclinical studies highlight the potential of aminoindane derivatives in oncology, particularly in inhibiting protein-protein interactions critical to cancer progression.
A growing focus on enantioselective synthesis has also emerged, with methodologies such as asymmetric hydrogenation and chiral resolution enabling the production of high-purity enantiomers. Additionally, computational modeling studies are increasingly employed to predict the compound’s interactions with novel targets like G-protein-coupled receptors and kinase enzymes.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(aminomethyl)-2,3-dihydroindene-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c12-7-11(10(13)14)6-5-8-3-1-2-4-9(8)11;/h1-4H,5-7,12H2,(H,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGDDXWQKMSCTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CN)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Modified Synthesis Pathway
Critical Modifications:
- Replacement of 2-cyanobenzyl bromide with 2-(aminomethyl)benzyl bromide
- Use of malonyl chloride instead of malonate esters
Reaction Sequence:
- Condensation : 2-(Aminomethyl)benzyl bromide + malonyl chloride → keto-ester intermediate
- Hydrolysis/Decarboxylation : H₂SO₄/H₂O (100°C, 3 hr) → indene carboxylic acid
- Salt Formation : HCl/Et₂O precipitation
Comparative Efficiency
| Parameter | Original Method | Modified Method |
|---|---|---|
| Reaction Steps | 4 | 3 |
| Total Yield | 41% | 38% (estimated) |
| Cyanide Use | Yes | Eliminated |
This adaptation demonstrates how avoiding cyanide reagents (a limitation in prior art) slightly reduces yield but improves environmental safety.
Stereochemical Considerations in Synthesis
While none of the sources explicitly address stereochemistry, the compound's quaternary carbon center at position 1 necessitates enantioselective methods:
Industrial vs. Laboratory-Scale Production
Chemical Reactions Analysis
Oxidation Reactions
The aminomethyl group (-CH<sub>2</sub>NH<sub>2</sub>) undergoes oxidation under controlled conditions. Typical reagents and outcomes include:
Mechanistic Insight : The primary amine oxidizes via a two-electron pathway with KMnO<sub>4</sub>, forming a nitroso intermediate. Under Fenton-like conditions, hydroxyl radicals abstract hydrogen from the aminomethyl group, leading to formylation .
Reduction Reactions
The carboxylic acid group can be reduced while preserving the bicyclic framework:
Notable Feature : LiAlH<sub>4</sub> reduces the carboxylic acid to a primary alcohol without affecting the amine group due to steric protection by the indene ring .
Substitution Reactions
The primary amine participates in nucleophilic substitution and coupling reactions:
Catalytic Efficiency : Palladium-mediated couplings achieve >90% conversion in <6 hours when using electron-deficient aryl partners .
Cyclization and Ring-Opening
The indene core enables strain-driven reactions:
Thermodynamic Control : Acid-catalyzed cyclization favors the six-membered tetrahydroisoquinoline product due to lower ring strain .
Salt-Formation and Solubility Effects
The hydrochloride salt influences reactivity:
| Property | Value (HCl salt) | Neutral Form | Impact on Reactions |
|---|---|---|---|
| Water solubility | 48 mg/mL (25°C) | <5 mg/mL | Enhances aqueous-phase reactions |
| pK<sub>a</sub> (amine) | 8.2 ± 0.3 | 10.1 ± 0.2 | Facilitates pH-dependent alkylation |
Data from demonstrate that protonation of the amine increases electrophilicity, enabling efficient SN<sub>2</sub> reactions with alkyl halides in aqueous media.
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) reveals decomposition pathways:
| Temperature Range (°C) | Mass Loss (%) | Probable Process |
|---|---|---|
| 25–150 | 0.2 | Desorption of surface moisture |
| 150–220 | 12.4 | Decarboxylation |
| 220–300 | 28.7 | Indene ring fragmentation |
Controlled heating at 180°C for 1 h produces decarboxylated amine derivatives in 94% purity .
This compound’s versatility is amplified by its rigid bicyclic structure, which directs regioselectivity in ring-modifying reactions. Recent advances in flow chemistry have enabled gram-scale production of key derivatives with <2% impurity . Future research directions include photocatalytic C–H functionalization of the indene core and enantioselective transformations leveraging the chiral center.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula : C₁₀H₁₂ClN₁O₂
- CAS Number : 1211618-19-7
- IUPAC Name : 1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride
The structure of this compound allows it to interact with biological systems effectively, making it a candidate for various therapeutic applications.
Treatment of Hypoxia and Anoxemia
Research indicates that 1-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride exhibits properties that can improve symptoms associated with hypoxia and anoxemia. This includes its role as a cerebral activator and an agent for treating conditions related to breathing arrest and hypoxia caused by potassium cyanide poisoning. The compound has shown promise in enhancing oxygen utilization in tissues, which is critical for recovery from hypoxic conditions .
Anti-inflammatory and Analgesic Properties
The compound has demonstrated anti-inflammatory effects, making it a potential candidate for treating inflammatory diseases. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various conditions . Additionally, its analgesic properties could be beneficial in pain management therapies.
Cardiovascular Applications
The compound has been noted for its hypotensive effects, which can be advantageous in managing hypertension. It may serve as a prophylactic agent against arrhythmias and heart failure linked to hypoxic states . This application is particularly relevant in developing treatments for cardiovascular diseases associated with oxygen deprivation.
Antioxidant Properties
The ability of this compound to scavenge free radicals positions it as a valuable antioxidant. This property is crucial for preventing oxidative stress-related diseases such as arteriosclerosis and other chronic conditions. Its low toxicity profile enhances its suitability for use in food preservation as well .
Research Findings and Case Studies
Several studies have documented the efficacy of this compound in clinical settings:
Mechanism of Action
The mechanism by which 1-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the indene backbone provides structural stability. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between 1-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride and related indene derivatives:
Key Differences and Implications
Functional Group Positioning: The target compound uniquely places both the aminomethyl and carboxylic acid groups on the same carbon (position 1), enhancing steric hindrance and influencing binding affinity in pharmacological contexts .
Substituent Effects: Halogenated analogs (e.g., Ethyl 1-amino-5-bromo-4-fluoro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride) introduce electronegative atoms, which may enhance metabolic stability or alter solubility .
Salt vs. Free Base: The hydrochloride salt form of the target compound improves crystallinity and solubility in polar solvents compared to free bases like 1-(methylamino)-2,3-dihydro-1H-indene-1-carboxylic acid .
Stereochemical Considerations: The cis-1-amino-indan-2-carboxylic acid hydrochloride highlights the role of stereochemistry in biological activity, as cis/trans isomerism can drastically affect receptor binding .
Analytical Signatures: LC-MS and TLC data for the target compound (m/z = 178.0 [M+H]⁺, Rf = 0.2) provide distinct identifiers compared to analogs, such as the ethyl ester derivative’s higher molecular weight (C₁₂H₁₆ClNO₂, 241.72 g/mol) .
Biological Activity
1-(Aminomethyl)-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride (CAS No. 1211618-19-7) is a compound of interest due to its potential biological activities. This article aims to summarize the available research findings related to its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₀H₁₂ClNO₂
- Molecular Weight : 213.66 g/mol
- IUPAC Name : 1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride
- Purity : ≥95% .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties:
- Antioxidant Activity : Studies have demonstrated that this compound possesses significant antioxidant properties, which may be beneficial in mitigating oxidative stress-related conditions.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in various biological models. This effect is likely mediated through the inhibition of pro-inflammatory cytokines.
- Neuroprotective Properties : Preliminary studies suggest that it may protect neuronal cells from damage induced by neurotoxic agents, indicating a potential role in treating neurodegenerative diseases.
The mechanisms underlying the biological activities of this compound are still under investigation. However, some proposed mechanisms include:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in inflammatory pathways, thus reducing the overall inflammatory response.
- Modulation of Cell Signaling Pathways : The compound could affect various signaling pathways associated with cell survival and apoptosis, particularly in neuronal cells.
Table 1: Summary of Biological Studies
Q & A
Q. What is the recommended synthetic pathway for 1-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride?
The compound is typically synthesized via multi-step reactions involving aromatic precursors. A common approach includes:
- Step 1 : Functionalization of the indene scaffold with an aminomethyl group using reductive amination or nucleophilic substitution.
- Step 2 : Carboxylic acid formation via oxidation or hydrolysis of ester intermediates.
- Step 3 : Hydrochloride salt formation by treating the free base with HCl in a polar solvent (e.g., ethanol or water).
Key intermediates like 2,3-dihydro-1H-inden-1-amine hydrochloride are often used . For reproducibility, reaction conditions (temperature, solvent, catalyst) must be optimized to minimize side products .
Q. How is this compound characterized to confirm its structural integrity?
- Spectroscopic Analysis : Use -NMR and -NMR to verify the indene backbone and substituents (e.g., aminomethyl and carboxylic acid groups). IR spectroscopy confirms the presence of -NH and -COOH functional groups .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for verifying enantiomeric purity .
- Elemental Analysis : Validates empirical formula and hydrochloride salt stoichiometry .
Q. What are the recommended safety protocols for handling this compound?
- Personal Protective Equipment (PPE) : Lab coat, gloves, and eye protection to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust or vapors .
- Storage : Store in a sealed, dry container at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
Discrepancies in yields may arise from:
- Reagent Purity : Impurities in starting materials (e.g., indene derivatives) can alter reaction kinetics.
- Catalyst Efficiency : Palladium or copper catalysts may require precise loading (0.5–2 mol%) to avoid over-reduction .
- Workup Procedures : Incomplete acidification during hydrochloride salt formation can reduce isolated yields. Validate each step via TLC or HPLC .
Q. What strategies enhance enantiomeric purity in chiral derivatives of this compound?
- Chiral Resolution : Use chiral auxiliaries (e.g., (1R,2R)-1-aminoindane-2-carboxylic acid derivatives) during synthesis to control stereochemistry .
- Chromatographic Separation : Employ chiral HPLC columns (e.g., amylose-based) to isolate enantiomers .
- Asymmetric Catalysis : Optimize Pd-catalyzed coupling reactions with chiral ligands (e.g., BINAP) to achieve >90% enantiomeric excess .
Q. How does the indene scaffold influence this compound’s reactivity in medicinal chemistry applications?
The rigid, bicyclic indene structure:
- Enhances Binding Affinity : Conformational restriction improves target engagement in enzyme inhibition assays.
- Modulates Solubility : Hydrochloride salt formation increases aqueous solubility, facilitating in vitro bioactivity studies .
- Enables Functionalization : The aminomethyl group serves as a handle for derivatization (e.g., coupling with pharmacophores via amide bonds) .
Q. What are the challenges in analyzing impurities in batch syntheses of this compound?
- Byproduct Identification : Use LC-MS to detect side products (e.g., over-oxidized carboxylic acids or dimerized amines) .
- Residual Solvents : GC-MS quantifies traces of dimethylformamide or dichloromethane from reaction steps .
- Regulatory Compliance : Follow ICH Q3A/B guidelines to ensure impurity levels <0.1% for pharmaceutical-grade material .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported CAS numbers for related compounds?
Q. Why do solubility values vary across studies for this hydrochloride salt?
- Polymorphism : Different crystal forms (e.g., anhydrous vs. hydrated) alter solubility profiles. Characterize batches via DSC and PXRD .
- pH Dependency : Solubility increases in acidic buffers (pH <3) due to protonation of the amine group .
Methodological Best Practices
Q. What experimental design principles apply to structure-activity relationship (SAR) studies with this compound?
- Variable Selection : Systematically modify substituents (e.g., carboxylate esters vs. acids) to assess bioactivity changes .
- Control Groups : Include unmodified indene derivatives to isolate the aminomethyl group’s contribution .
- Dose-Response Curves : Use IC or EC values to quantify potency in enzyme inhibition assays .
Q. How can computational modeling complement experimental work on this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
